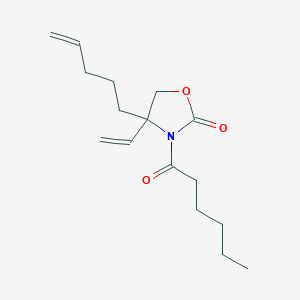![molecular formula C11H10N8O2 B12535056 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- CAS No. 848443-25-4](/img/structure/B12535056.png)
1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- typically involves the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . This method is efficient and yields high-purity products. Industrial production methods often employ microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles to enhance reaction efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, especially at the tetrazole ring. Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- involves its ability to act as a bioisosteric replacement for carboxylic acids. This allows it to interact with biological targets similarly to carboxylic acids, but with enhanced stability and resistance to metabolic degradation . The tetrazole ring’s electron density and delocalization facilitate receptor-ligand interactions, making it effective in various pharmacological applications .
Comparación Con Compuestos Similares
Similar compounds include other tetrazole derivatives such as:
5-(4’-methyl-1,1’-biphenyl-2-yl)-1H-tetrazole: Used in medicinal chemistry for its bioisosteric properties.
1,5’-bistetrazole: Synthesized from 5-amino-1H-tetrazole and used in coordination chemistry.
5-(trinitromethyl)-2H-tetrazole: Employed in the preparation of explosives and rocket fuels. 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- stands out due to its unique combination of stability, high nitrogen content, and versatility in various applications.
Propiedades
Número CAS |
848443-25-4 |
|---|---|
Fórmula molecular |
C11H10N8O2 |
Peso molecular |
286.25 g/mol |
Nombre IUPAC |
2-[5-[(5-phenyltetrazol-2-yl)methyl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H10N8O2/c20-10(21)7-18-9(12-15-17-18)6-19-14-11(13-16-19)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21) |
Clave InChI |
SDAHURQDLZQRFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=NN=NN3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
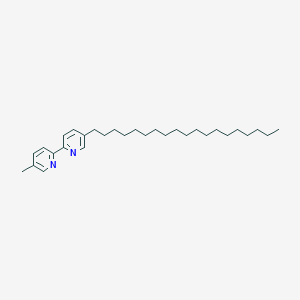
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

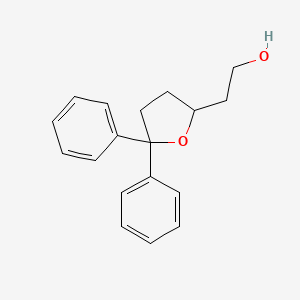

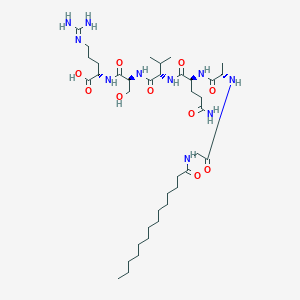
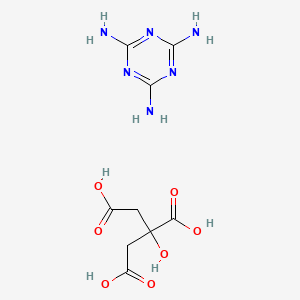
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
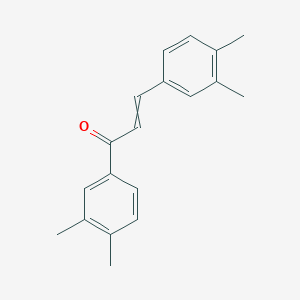
![carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B12535041.png)
